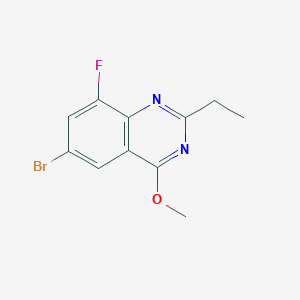

6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline

Description

6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline is a halogenated quinazoline derivative characterized by a bromine atom at position 6, an ethyl group at position 2, a fluorine atom at position 8, and a methoxy group at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

Properties

Molecular Formula |

C11H10BrFN2O |

|---|---|

Molecular Weight |

285.11 g/mol |

IUPAC Name |

6-bromo-2-ethyl-8-fluoro-4-methoxyquinazoline |

InChI |

InChI=1S/C11H10BrFN2O/c1-3-9-14-10-7(11(15-9)16-2)4-6(12)5-8(10)13/h4-5H,3H2,1-2H3 |

InChI Key |

XNKVPMYWSXAZMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2F)Br)C(=N1)OC |

Origin of Product |

United States |

Preparation Methods

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrFN₂O |

| Molecular Weight | 285.12 g/mol |

| Physical State | Solid |

| Purity (Commercial) | 98% |

| InChI Key | XNKVPMYWSXAZMJ-UHFFFAOYSA-N |

| CAS Number | 2275752-83-3 |

General Synthetic Approaches to Quinazolines

Quinazoline derivatives can be synthesized through several established methodologies, which provide the foundation for preparing our target compound.

Cyclization Approaches

One common approach involves cyclization of appropriate anthranilic acid derivatives with amidines or similar reagents. The general process typically includes:

- Preparation of a suitably substituted anthranilic acid derivative

- Conversion to a benzoxazinone intermediate

- Reaction with appropriate amines or amidines to form the quinazoline ring

- Further functionalization to introduce specific substituents

For halogenated quinazolines, starting with pre-halogenated precursors is often advantageous, as demonstrated in the synthesis of similar 6-bromo quinazoline derivatives.

Direct Functionalization of Preformed Quinazolines

Another approach involves direct functionalization of preformed quinazoline rings through:

- Halogenation reactions (particularly bromination)

- Nucleophilic substitution at positions 2 and 4

- Cross-coupling reactions for introducing specific substituents

- Directed metalation strategies for regioselective functionalization

This approach is particularly useful when working with quinazoline scaffolds that already possess some of the desired substituents.

Specific Preparation Methods for 6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline

Based on the literature review and synthetic pathways for similar compounds, several viable methods can be proposed for the synthesis of 6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline.

Method 1: From 6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline

This approach utilizes the closely related compound 6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline as a direct precursor, which can be converted to the target compound via methoxylation.

Step 1: Preparation of 6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline

The precursor can be synthesized using methods similar to those described for 6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline (CAS: 1602524-43-5).

Step 2: Methoxylation at Position 4

The 4-chloro substituent is replaced with a methoxy group through nucleophilic substitution:

- Dissolve 6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline in anhydrous methanol

- Add sodium methoxide solution (25-30% in methanol)

- Reflux the reaction mixture for 8-12 hours

- Cool to room temperature and pour into cold water

- Extract with dichloromethane or ethyl acetate

- Purify by column chromatography or recrystallization

This approach leverages the reactivity of the 4-chloro position toward nucleophilic substitution, a well-established reaction for quinazolines.

Method 2: Sequential Functionalization Approach

Step 3: Introduction of the ethyl group at position 2

The ethyl group is introduced through reaction with appropriate reagents:

- Treat the benzoxazinone intermediate with propionyl chloride and base

- Heat the reaction mixture at 80-90°C for 4-6 hours

- Cool and isolate the intermediate

Step 4: Chlorination at position 4

The intermediate is converted to a 4-chloro derivative using phosphorus oxychloride:

- React the intermediate with POCl₃

- Reflux for 2-3 hours

- Quench carefully with cold water

- Extract and isolate the 4-chloro derivative

Step 5: Methoxylation at position 4

The 4-chloro group is replaced with a methoxy group using sodium methoxide in methanol, as described in Method 1, Step 2.

This approach follows synthetic strategies similar to those used for other quinazoline derivatives with multiple substituents.

Method 3: Copper-Catalyzed Approach

Based on methodologies developed for similar halogenated heterocycles, a copper-catalyzed approach offers an alternative synthetic route.

Step 1: Preparation of a suitable benzamide precursor

A properly substituted benzamide is prepared incorporating the bromo and fluoro substituents.

Step 2: Cyclization and functionalization

The precursor undergoes cyclization and functionalization using copper catalysts:

- React the benzamide precursor with an ethyl-containing reagent (e.g., propionaldehyde)

- Add catalytic CuCl or CuBr (3-5 mol%)

- Add potassium iodide as a co-catalyst

- Heat in acetonitrile at 75-85°C for 12-18 hours

- Cool, filter, and isolate the intermediate

Step 3: Methoxylation

The intermediate is converted to the final product through methoxylation:

- React the intermediate with sodium methoxide in methanol

- Reflux for 6-8 hours

- Purify through column chromatography

This method draws inspiration from copper-catalyzed syntheses of related quinazoline derivatives.

Optimization and Scale-up Considerations

When scaling up the synthesis of 6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline, several factors require careful consideration:

Reagent Selection

| Reaction Step | Preferred Reagents | Alternatives | Comments |

|---|---|---|---|

| Bromination | NBS in acetonitrile | Br₂, CuBr₂ | NBS offers milder conditions and easier handling |

| Fluorination | Pre-fluorinated starting materials | DAST, XtalFluor | Direct fluorination can be challenging; pre-fluorinated precursors preferred |

| Methoxylation | NaOMe in MeOH | KOMe, MeONa/MeOH | 25-30% solution in methanol typically gives best results |

| Ethylation | Propionyl chloride | Propionic anhydride | Chloride is more reactive but anhydride offers safer handling |

Purification Strategies

For industrial-scale production, efficient purification methods include:

- Recrystallization from appropriate solvent systems (e.g., ethanol/water)

- Flash chromatography for intermediate-scale production

- Precipitation through pH adjustments or solvent addition

- Counter-current extraction for continuous processing

Characterization and Analytical Data

Spectroscopic Identification

The target compound can be characterized using various spectroscopic techniques:

¹H NMR spectroscopy shows characteristic signals for:

- Ethyl group: triplet at δ ~1.4 ppm (CH₃) and quartet at δ ~2.9 ppm (CH₂)

- Methoxy group: singlet at δ ~4.1 ppm

- Aromatic protons: complex pattern between δ 7.0-8.5 ppm

¹³C NMR spectroscopy reveals:

- Ethyl carbon signals at ~12 ppm (CH₃) and ~28 ppm (CH₂)

- Methoxy carbon at ~53-55 ppm

- Aromatic and heterocyclic carbons between 110-170 ppm

Mass spectrometry:

- Molecular ion peak at m/z 285/287 (characteristic bromine isotope pattern)

- Fragment ions corresponding to loss of ethyl, methoxy, or bromine groups

Purity Analysis

High-performance liquid chromatography (HPLC) with UV detection at 254 nm provides an effective method for purity assessment. Typical chromatographic conditions include:

- Column: C18 reversed-phase, 150 × 4.6 mm, 5 μm particle size

- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

- Flow rate: 1.0 mL/min

- Detection wavelength: 254 nm

- Retention time: Approximately 7-9 minutes under typical conditions

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents or the quinazoline core.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate or sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an aminoquinazoline derivative, while oxidation of the methoxy group can produce a quinazoline-4-one derivative .

Scientific Research Applications

6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry and materials science.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its structural similarity to biologically active molecules.

Medicine: Quinazoline derivatives, including 6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline, are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.

Industry: The compound is used in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine and fluorine atoms can enhance binding affinity to target proteins, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact molecular targets and pathways involved vary based on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Pharmacological and Physicochemical Properties

- Lipophilicity : The ethyl and methoxy groups in the main compound increase logP values compared to chloro or hydroxyl-bearing analogs, favoring blood-brain barrier penetration .

- Enzyme Inhibition: Analogs with trifluoromethylphenoxy substituents (e.g., 6‑bromo‑N‑(4‑(4‑(trifluoromethyl)phenoxy)phenyl)quinazolin‑4‑amine) exhibit stronger binding to quinone reductases, suggesting that the main compound’s ethyl group may reduce steric hindrance for target engagement .

Biological Activity

6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline is C12H12BrF N2O, with a molecular weight of approximately 295.14 g/mol. The presence of bromine and fluorine substituents in the structure is believed to enhance its biological activity, particularly in targeting specific enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C12H12BrFN2O |

| Molecular Weight | 295.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of 6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is hypothesized to modulate cellular signaling pathways, leading to effects such as:

- Inhibition of Kinases : Similar compounds have shown potential as kinase inhibitors, which are crucial in cancer therapy.

- Antifungal Activity : Some studies suggest that quinazoline derivatives exhibit antifungal properties, potentially making them candidates for treating fungal infections .

Therapeutic Applications

Research indicates that this compound may have applications in treating various diseases, particularly cancers and fungal infections. Its structural analogs have demonstrated efficacy in inhibiting tumor growth in non-small cell lung cancer (NSCLC) models .

Case Studies

- Anticancer Activity : A study on quinazoline derivatives highlighted that compounds with similar structures showed significant anti-proliferative effects on EGFR-mutant NSCLC cells, suggesting that 6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline could exhibit similar properties .

- Antifungal Properties : Research into related quinazoline compounds has shown promising antifungal activity against plant pathogenic fungi, indicating potential applications in agricultural settings .

Table 2: Biological Activity Summary

| Activity Type | Relevant Findings |

|---|---|

| Anticancer | Inhibits growth in NSCLC cell lines |

| Antifungal | Effective against specific plant pathogenic fungi |

| Kinase Inhibition | Potential as a lead compound for kinase-targeted therapies |

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of quinazoline derivatives to optimize their biological efficacy. The introduction of various substituents at specific positions has been shown to enhance activity against targeted kinases and improve selectivity over other biological pathways .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-bromo-2-ethyl-8-fluoro-4-methoxyquinazoline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromine substitution in quinazoline derivatives is achieved using secondary amines under reflux conditions in glacial acetic acid, followed by recrystallization in ethanol . Optimization involves monitoring reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) and adjusting reaction time (3–4 hours) and temperature (reflux). Purity is confirmed by NMR (e.g., δ 2.51 ppm for ethyl groups) and FT-IR (e.g., C-Br stretch at 528 cm⁻¹) .

Q. How can researchers confirm the purity and structural integrity of 6-bromo-2-ethyl-8-fluoro-4-methoxyquinazoline?

- Methodological Answer : Use a combination of analytical techniques:

- TLC : Monitor homogeneity using silica gel plates with ethyl acetate/hexane (2:8) .

- NMR : Identify substituents (e.g., ethyl group at δ 2.51 ppm in DMSO-d₆) and fluorine/quinazoline ring protons .

- FT-IR : Detect functional groups (C=O at 1705 cm⁻¹, C=N at 1647 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., 243.488 g/mol for similar brominated quinazolines) .

Q. What safety protocols are critical when handling brominated quinazolines?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile byproducts (e.g., HBr) .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services .

- First Aid : Immediate washing with water for skin contact; artificial respiration if inhaled .

Advanced Research Questions

Q. How can contradictory biological activity data for 6-bromo-2-ethyl-8-fluoro-4-methoxyquinazoline derivatives be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. phenyl groups) on bioactivity using in vitro assays (e.g., anthelmintic or antibacterial tests) .

- Statistical Validation : Apply multivariate analysis to account for variables like solvent polarity or cell line specificity .

- Docking Studies : Use in silico models to predict binding affinities to target proteins (e.g., DNA gyrase for antibacterial activity) .

Q. What strategies improve the stability of 6-bromo-2-ethyl-8-fluoro-4-methoxyquinazoline under varying pH and temperature?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) and analyze by HPLC. Bromine and fluorine substituents enhance stability in acidic conditions .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition points (e.g., melting points >250°C for similar brominated quinazolines) .

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .

Q. How can regioselective functionalization of the quinazoline core be achieved for targeted drug design?

- Methodological Answer :

- Directing Groups : Use electron-withdrawing substituents (e.g., fluoro or methoxy groups) to direct bromination or alkylation to specific positions .

- Catalytic Systems : Employ PdCl₂(PPh₃)₂ with PCy₃ for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 6-position .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) for triazole or imidazole ring formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.